Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.4]octane ring system, which includes an oxo group and a tert-butyl carbamate moiety. The spirocyclic structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. One common method includes:
Starting Material: The synthesis begins with the preparation of the spirocyclic ketone, which can be derived from cyclohexanone and an appropriate reagent to introduce the spirocyclic structure.
Reaction with Tert-butyl Carbamate: The spirocyclic ketone is then reacted with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group under appropriate conditions.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Compounds with different substituents replacing the tert-butyl group.
Scientific Research Applications
Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The carbamate moiety can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate: Another spirocyclic compound with a similar structure but different functional groups.
Tert-butyl N-[(2-oxo-5-oxaspiro[3.4]octan-7-yl)methyl]carbamate: A closely related compound with slight variations in the spirocyclic ring system.
Uniqueness: Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate is unique due to its specific spiro[3.4]octane structure combined with the tert-butyl carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-10-6-13(8-17-10)4-9(15)5-13/h10H,4-8H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQUOXLHDKLKRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2(CC(=O)C2)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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